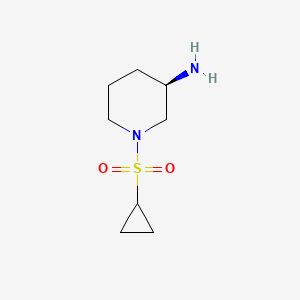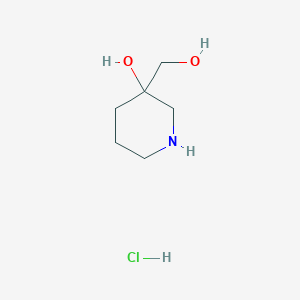
1-(3-Methoxynaphthalen-2-yl)ethanone
Overview
Description
1-(3-Methoxynaphthalen-2-yl)ethanone is a chemical compound with the CAS number 17056-94-9 . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of this compound involves several steps. Some of the methods include the use of boron tribromide in dichloromethane at -5℃ , and the use of aluminium trichloride in dichloromethane for 6 hours . Other methods involve the use of hydrogen chloride, amalgamated zinc, and toluene .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H12O2 . The InChI code for this compound is 1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can react with boron tribromide in dichloromethane at -5℃, yielding a product with 85% efficiency . It can also react with aluminium trichloride in dichloromethane for 6 hours, yielding a product with 83% efficiency .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.24 .Scientific Research Applications
Potential in Drug Synthesis
1-(3-Methoxynaphthalen-2-yl)ethanone and its derivatives have been studied for their potential in drug synthesis. For instance, it has been involved in the design and synthesis of specific propanamide derivatives, explored for their non-ulcerogenic anti-inflammatory and analgesic properties, suggesting a potential role in developing new lead drugs for these conditions (Berk et al., 2009).
Pharmacokinetic Studies
In the realm of pharmacokinetics, studies involving similar compounds have provided valuable insights. For example, the distribution of synthetic cannabinoids, which include structures related to this compound, was examined in pigs. This research contributes to understanding the pharmacokinetic behavior of such compounds, which is critical in forensic toxicology (Schaefer et al., 2017).
Reproductive Toxicity Evaluation
Another critical area of research involves evaluating the reproductive toxicity of related phenolic compounds. For instance, hydroxy-4-methoxybenzophenone (BP-3), a compound structurally similar to this compound, has been examined for its impact on reproduction in humans and animals, indicating a potential area of concern that necessitates further investigation (Ghazipura et al., 2017).
Cognitive Function Research
Moreover, certain derivatives have been explored for their effects on cognitive functions. Research on acetic ether derivatives, for instance, has demonstrated potential benefits in improving learning and memory reconstruction dysfunction in mice, highlighting a possible application in treating cognitive impairments (Zhang Hong-ying, 2012).
Traditional Medicine Applications
Interestingly, compounds like paeonol (1-(2-hydroxy-4-methoxyphenyl)ethan-1-one) have been derived from traditional Chinese medicine and studied for their therapeutic properties, such as anti-inflammatory and antioxidant effects. These properties have been investigated in the context of neurodegenerative diseases like Alzheimer's, suggesting a potential application in managing such conditions (Zhou et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWDMFJUYOHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288928 | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17056-94-9 | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17056-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3109097.png)
![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)
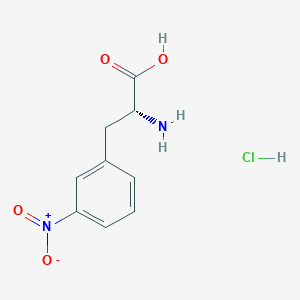
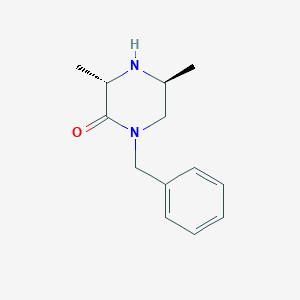
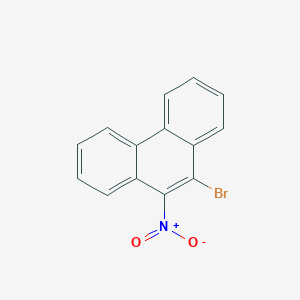

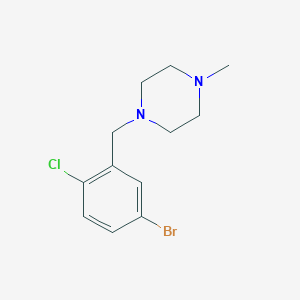

![1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3109151.png)
![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)
